2-Bromo-3,6-dichlorobenzaldehyde
Overview
Description
2-Bromo-3,6-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted with bromine and chlorine atoms.
Mechanism of Action
Target of Action
Similar compounds like bronopol (2-bromo-2-nitro-1,3-propanediol) have been shown to have wide-spectrum antimicrobial properties . The targets could potentially be essential thiols within bacterial cells .
Mode of Action
For instance, Bronopol is proposed to generate bacteriostasis followed by growth at an inhibited rate in bacteria, via two distinct reactions between Bronopol and essential thiols within the bacterial cell .
Biochemical Pathways
Brominated compounds often interfere with bacterial growth and reproduction, suggesting that they may disrupt essential biochemical pathways in these organisms .
Result of Action
Given its structural similarity to other brominated compounds, it may exert bacteriostatic effects, inhibiting bacterial growth and reproduction .
Biochemical Analysis
Biochemical Properties
2-Bromo-3,6-dichlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, it can act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially altering their activity and downstream effects.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to the activation of stress response pathways . This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly those enzymes involved in detoxification and oxidative stress responses . This inhibition occurs through the binding of this compound to the active sites of these enzymes, preventing their normal function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro studies has shown that it can cause sustained oxidative stress and alterations in cellular function. In in vivo studies, prolonged exposure may result in chronic toxicity and adverse effects on organ function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in gene expression. At higher doses, the compound can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dose optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to detoxification and oxidative stress responses. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of various compounds . This interaction can lead to changes in metabolic flux and the accumulation of certain metabolites, potentially resulting in altered cellular function and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity, which affects its ability to cross cellular membranes and accumulate in certain tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function . Additionally, it may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, thereby modulating its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-dichlorobenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3,6-dichlorobenzaldehyde. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,6-dichlorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted benzaldehydes with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
2-Bromo-3,6-dichlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 3-Bromo-2,6-difluorobenzaldehyde
- 2,6-Dichlorobenzaldehyde
Uniqueness
2-Bromo-3,6-dichlorobenzaldehyde is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
2-bromo-3,6-dichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAGMVOYIGEGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293769 | |
Record name | Benzaldehyde, 2-bromo-3,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114809-26-5 | |
Record name | Benzaldehyde, 2-bromo-3,6-dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-bromo-3,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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